molecular formula C8H10ClF2NO B12318242 (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride

Cat. No.: B12318242
M. Wt: 209.62 g/mol
InChI Key: NFBOQSJNFZSBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms on the phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride typically involves the reduction of 3,5-difluorophenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction conditions often include the use of ethanol and glycerol as cosubstrates for cofactor recycling . The process is optimized to achieve high yields and enantiomeric excess.

Industrial Production Methods

Industrial production methods for this compound may involve biocatalytic processes using whole cells of microorganisms such as Trichoderma asperellum. These methods are designed to be efficient and environmentally friendly, utilizing renewable resources and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted phenyl derivatives, depending on the type of reaction and the reagents used.

Scientific Research Applications

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate for biocatalytic processes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The presence of fluorine atoms enhances its binding affinity and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3,5-Difluorophenyl)ethanol
  • 3,5-Difluorophenylhydrazine hydrochloride

Comparison

Compared to similar compounds, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. These features contribute to its versatility and effectiveness in various applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-amino-2-(3,5-difluorophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBOQSJNFZSBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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